1H-pyrrolo[2,3-b]pyridin-3-amine
Overview
Description
1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound with the CAS Number: 189882-31-3 . It has a molecular weight of 133.15 . It is used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives involves various strategies . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridin-3-amine, was synthesized and exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridin-3-amine is characterized by a pyrrolopyridine core . This core is involved in the interaction with FGFRs, making it a key component in the design of FGFR inhibitors .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they can undergo chemical reactions that allow them to interact with these receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine are characterized by its molecular weight of 133.15 . Further details about its physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Multiple methods for synthesizing 1H-pyrrolo[2,3-b]pyridines have been explored, involving modifications of Madelung- and Fischer-syntheses of indoles. These methods have enabled the preparation of various alkyl and aryl substituted derivatives of this compound (Herbert & Wibberley, 1969).
- Chemical Reactions : The compound demonstrates reactivity with various electrophiles, predominantly at the 3-position, but also at the 2-position in certain cases. It can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes with aldehydes and undergo reactions like nitration, nitrosation, and bromination (Herbert & Wibberley, 1969).
Medicinal Chemistry Applications
- Potassium-Competitive Acid Blockers : 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as potassium-competitive acid blockers (P-CABs). They exhibit inhibitory activity in vitro and in vivo, indicating their potential as lead compounds in medicinal applications (Arikawa et al., 2014).
- Anticancer Agents : Synthesized compounds based on the pyrrolyl-pyridine structure, including derivatives of 1H-pyrrolo[2,3-b]pyridine, have shown significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Material Science
- Electron Impact Fragmentation : Studies on the fragmentation of 1H-pyrrolo[2,3-b]pyridine under electron impact have provided insights into the formation of naphthyridines and pyrido[2,3-d]pyrimidines, contributing to material science research (Herbert & Wibberley, 1970).
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKTFWOSSBSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646552 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
CAS RN |
189882-31-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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